
1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea and related compounds typically involves multi-step organic reactions. For example, Hu et al. (2018) describe the synthesis of a structurally similar compound, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, using techniques such as NMR, mass spectrometry, and X-ray diffraction to characterize the final product (Hu et al., 2018).
科学的研究の応用
Chemical Interaction and Binding
The interaction of 1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea with other chemical compounds and its binding properties have been a subject of study. One research investigated the equilibria between conformational isomers of pyrid-2-yl ureas, analyzing their preferences and binding constants with cytosine in different conditions, shedding light on the binding capabilities and interaction dynamics of similar urea compounds (Chien et al., 2004).
Soil Transformation and Environmental Fate
The transformation of structurally similar urea compounds in soil and their environmental fate have been topics of research. A study on prosulfuron, a compound with some structural similarity, in different soils revealed insights into the rate of transformation and the identification of new metabolites, which is crucial for understanding the environmental impact and degradation pathways of such chemicals (Menniti et al., 2003).
Biological Activity and Drug Development
Significant research has been done on the biological activity of urea derivatives and their potential as drug precursors. One study elaborated on the antiproliferative screening of urea and bis-urea primaquine derivatives, highlighting their activity against cancer cell lines and suggesting their potential in drug development (Perković et al., 2016). Another research focused on the interaction of urea-based Schiff bases with DNA, providing insights into the binding modes and interaction trends, which are crucial for understanding the therapeutic potential and mechanism of action of such compounds (Ajloo et al., 2015).
Anion Receptor Behavior
Studies have also explored the behavior of urea-based receptors with anions, which are important for understanding the chemical and biological activity of such compounds. One particular study investigated the influence of a positively charged substituent on the anion binding tendencies of urea-based receptors, offering insights into the receptor's behavior with various anions and the resultant formation of stable adducts (Bergamaschi et al., 2011).
Anticancer Activity and Mechanism
Urea compounds have been identified for their potential in anticancer therapy. Research on methuosis, a form of nonapoptotic cell death, and the effects of chemical substitutions on the lead compound highlighted the potential of such compounds in cancer treatment and the significant advantages they may offer compared to traditional therapies (Trabbic et al., 2015).
特性
IUPAC Name |
1-(3-methoxypropyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-17-10-12(11-6-3-4-7-13(11)17)16-14(18)15-8-5-9-19-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGSVOVKAQKDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxypropyl)-3-(1-methyl-1H-indol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

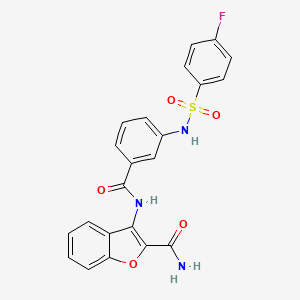
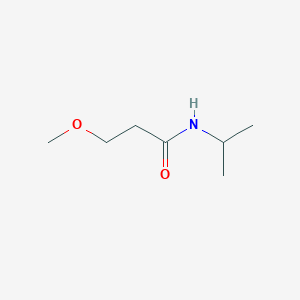
![methyl 2-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2481137.png)

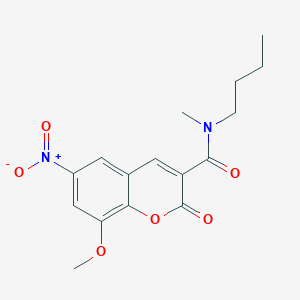
![(tetrahydrofuran-2-yl)methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2481142.png)
![5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2481143.png)
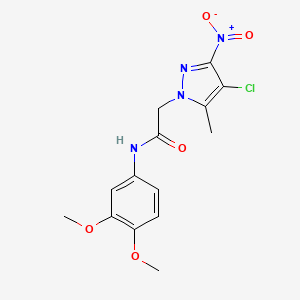
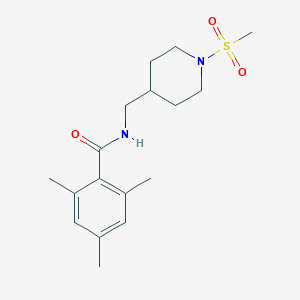
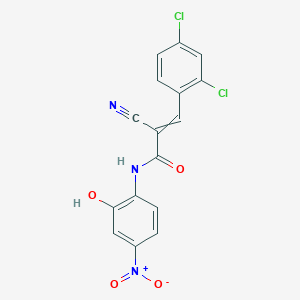
![Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2481149.png)
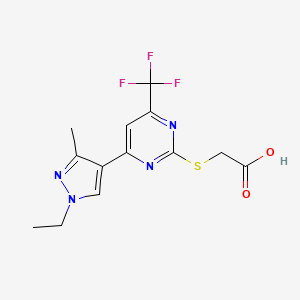
![2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2481155.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2481156.png)